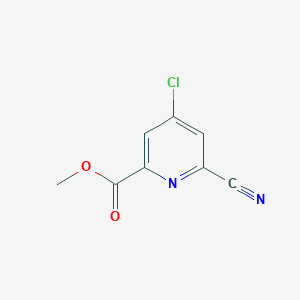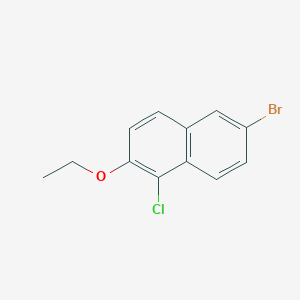
2-Chloro-5-methylthioanisole
Overview
Description
2-Chloro-5-methylthioanisole is a chemical compound with the molecular formula C8H9ClS and a molecular weight of 172.68 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylthioanisole consists of a benzene ring with a chlorine atom and a methylthio group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers.Physical And Chemical Properties Analysis
2-Chloro-5-methylthioanisole has a predicted boiling point of 225.1±28.0 °C and a predicted density of 1.17±0.1 g/cm3 .Scientific Research Applications
Synthesis of Intermediates for Pharmaceuticals and Agrochemicals
2-Chloro-5-methylthioanisole serves as a versatile intermediate in the synthesis of a wide array of pharmaceuticals and agrochemical products. Its reactivity and structural versatility allow for the creation of various derivatives with targeted properties. For example, it has been used in the synthesis of 2-Chloro-5-methylthiophene, demonstrating its role in facilitating low-cost, high-yield production processes for compounds critical in these industries (Zhang-Qi Yang, 2010).
Enhancement of Antiprion Activity
Research has shown the potential of derivatives related to 2-Chloro-5-methylthioanisole in enhancing antiprion activity. Studies focusing on 2-aminothiazoles, which could be synthesized from similar compounds, indicate promising leads in the search for effective treatments for prion diseases. This highlights the chemical's relevance in developing therapeutics with the ability to achieve and maintain high concentrations in the brain, critical for combating neurological disorders (Alejandra Gallardo-Godoy et al., 2011).
Development of Antioxidant Agents
The synthesis and modeling of new derivatives of 2-Chloro-5-methylthioanisole have been explored for their antioxidant properties. This includes the creation of 5-arylazo-2-chloroacetamido thiazole derivatives, which have shown potential as antioxidant agents through both in vitro studies and molecular docking analyses. Such research underscores the compound's utility in the development of antioxidant therapies, further broadening its applicability in medicinal chemistry (A. Hossan, 2020).
Corrosion Inhibition
The chemical has also found applications in the field of corrosion science, where derivatives have been investigated for their potential as corrosion inhibitors. Studies focusing on the efficiency of related triazole derivatives in protecting metals in acidic environments highlight the compound's relevance beyond biomedical applications, demonstrating its versatility and value across different scientific disciplines (M. Lagrenée et al., 2002).
Antibacterial and Antifungal Activities
Furthermore, research into 1,3,4-oxadiazole thioether derivatives incorporating elements similar to 2-Chloro-5-methylthioanisole has shown significant antibacterial activities against various pathogens. This suggests the compound's derivatives could be key in developing new antibacterial and antifungal agents, offering new avenues for combating resistant microbial strains (Xianpeng Song et al., 2017).
properties
IUPAC Name |
1-chloro-4-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNWQWRREYGJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266913 | |
| Record name | Benzene, 1-chloro-4-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylthioanisole | |
CAS RN |
1394291-30-5 | |
| Record name | Benzene, 1-chloro-4-methyl-2-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3237639.png)

![D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-](/img/structure/B3237642.png)




![5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one](/img/structure/B3237680.png)

![5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole](/img/structure/B3237688.png)
![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/structure/B3237694.png)


